molecular formula C15H22O2 B8790827 4-(2,4,4-Trimethylpentan-2-yl)benzoic acid CAS No. 20457-62-9

4-(2,4,4-Trimethylpentan-2-yl)benzoic acid

Cat. No. B8790827
M. Wt: 234.33 g/mol
InChI Key: HXFGZQYTVLANQR-UHFFFAOYSA-N
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Patent
US05616797

Procedure details

A mixture of 61.31 grams (0.30 mol) of 4-t-octyltoluene, 161.5 grams of pyridine, and 80.8 grams of 32% KOH was heated on a steam bath. To this mixture was added, in 10 gram portions every 30 minutes, 117.22 grams (0.74 mol) of KMnO4. The reaction mixture was heated overnight and then 10 ml of ethanol was added. After 30 minutes, the mixture was filtered hot and the solid was washed with water. The combined filtrate and washes were heated for another 10 minutes on a steam bath and filtered again with water wash. The yellow filtrate comprised of two layers was acidified with concentrated HCl. On cooling, the upper layer crystallized. This solid was collected, washed with water and dried. The solid was washed with Ligroine (bp=35°-60° C.), dissolved in ether, washed with water, dried over MgSO4 and concentrated. The residue was recrystallized from heptanes. Yield was 14.3 grams (20.34%). Melting point=153°-155° C. Elemental analysis found C=76.72, H=9.39. This compares to calculated values for C15H22O2 of C=76.88, H=9.46. An NMR spectrum, in CDCl3 was obtained in which agreed with the structure of the expected product.
Name
4-t-octyltoluene
Quantity
61.31 g
Type
reactant
Reaction Step One
Quantity
161.5 g
Type
reactant
Reaction Step One
Name
Quantity
80.8 g
Type
reactant
Reaction Step One
Name
Quantity
117.22 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].N1C=CC=CC=1.[OH-:22].[K+].[O-:24][Mn](=O)(=O)=O.[K+]>C(O)C>[C:1]([C:9]1[CH:14]=[CH:13][C:12]([C:15]([OH:24])=[O:22])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:7])([CH3:8])[CH3:6])([CH3:2])[CH3:3] |f:2.3,4.5|

Inputs

Step One
Name
4-t-octyltoluene
Quantity
61.31 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)C
Name
Quantity
161.5 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
80.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
117.22 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath
ADDITION
Type
ADDITION
Details
To this mixture was added, in 10 gram portions every 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered hot
WASH
Type
WASH
Details
the solid was washed with water
TEMPERATURE
Type
TEMPERATURE
Details
The combined filtrate and washes were heated for another 10 minutes on a steam bath
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered again with water
WASH
Type
WASH
Details
wash
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the upper layer crystallized
CUSTOM
Type
CUSTOM
Details
This solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
The solid was washed with Ligroine (bp=35°-60° C.)
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from heptanes
CUSTOM
Type
CUSTOM
Details
An NMR spectrum, in CDCl3 was obtained in which

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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